molecular formula C15H10F3NO4 B6225998 2-[4-(trifluoromethoxy)benzamido]benzoic acid CAS No. 1053976-41-2

2-[4-(trifluoromethoxy)benzamido]benzoic acid

Cat. No.: B6225998
CAS No.: 1053976-41-2
M. Wt: 325.2
InChI Key:
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Description

2-[4-(trifluoromethoxy)benzamido]benzoic acid is a chemical compound with the molecular formula C15H10F3NO4 and a molecular weight of 325.24 g/mol This compound is characterized by the presence of a trifluoromethoxy group attached to a benzamido moiety, which is further connected to a benzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(trifluoromethoxy)benzamido]benzoic acid typically involves the reaction of 4-(trifluoromethoxy)benzoic acid with 2-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and advanced purification techniques. The use of continuous flow reactors and in-line monitoring systems ensures consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(trifluoromethoxy)benzamido]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamido derivatives.

Scientific Research Applications

2-[4-(trifluoromethoxy)benzamido]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-[4-(trifluoromethoxy)benzamido]benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)benzoic acid
  • 2-(trifluoromethoxy)benzoic acid
  • 4-(trifluoromethoxy)benzaldehyde

Uniqueness

2-[4-(trifluoromethoxy)benzamido]benzoic acid is unique due to the presence of both the trifluoromethoxy and benzamido groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, reactivity, and potential therapeutic applications .

Properties

CAS No.

1053976-41-2

Molecular Formula

C15H10F3NO4

Molecular Weight

325.2

Purity

95

Origin of Product

United States

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